(+)-Bicifadine Hydrochloride

説明

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, the reaction rate can be determined by monitoring the concentration of reactants and products over time .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the solubility of a compound can be determined by dissolving it in various solvents and measuring the concentration .科学的研究の応用

Antinociceptive Actions : Bicifadine has been studied for its antinociceptive properties in various pain models. It is effective in acute, persistent, and chronic pain, showing potency in suppressing pain responses in different animal models. The drug's effectiveness is due to its ability to increase neurotransmitter levels in specific brain regions, contributing to its antinociceptive and antiallodynic activity (Basile et al., 2007).

Polymorphic Forms : Research has identified two polymorphic forms of Bicifadine Hydrochloride, characterized using various techniques like X-ray powder diffraction and infrared spectroscopy. This study highlights the importance of understanding different forms of a drug for its effective application in pharmaceuticals (McArdle et al., 2005).

Pharmacokinetics and Metabolism : Studies have examined the pharmacokinetics, disposition, and metabolism of Bicifadine in various species, including humans. These studies provide crucial insights into how the drug is absorbed, metabolized, and excreted, which is vital for its safe and effective use in pain management (Musick et al., 2008); (Krieter et al., 2008).

Vaporization Enthalpy and Vapor Pressure : Research has been conducted to evaluate the vaporization enthalpy and vapor pressure of Bicifadine, providing essential data for understanding its physical properties and behavior under different conditions (Umnahanant, 2020).

Crystal Structure Prediction : Studies have also been conducted on the prediction of crystal structures of Bicifadine Hydrochloride and its polymorphs. This information is crucial for pharmaceutical manufacturing and ensuring the stability and efficacy of the drug (McArdle et al., 2004).

Monoamine Transporter Inhibitors : Bicifadine analogs have been studied for their role as monoamine transporter inhibitors, with findings suggesting various activities and selectivities. This research contributes to understanding Bicifadine's mechanism of action and potential for development into more targeted therapeutics (Zhang et al., 2008).

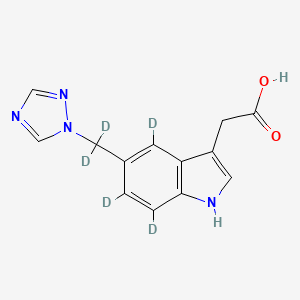

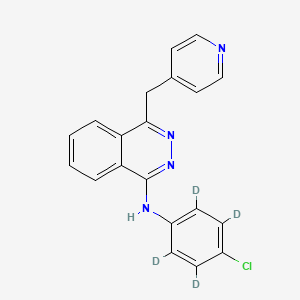

Syntheses of Stable Labelled Forms : Efficient and practical syntheses of deuterium-labelled Bicifadine and its metabolites have been developed, which are significant for bioanalytical method development and clinical bioanalysis (Chen et al., 2007).

Human Pharmacokinetic Parameter Prediction : Allometry scaling of preclinical pharmacokinetic parameters for Bicifadine has been performed to predict human pharmacokinetic parameters. This study is significant for understanding how Bicifadine behaves in the human body based on animal data (Srinivas & Ahlawat, 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

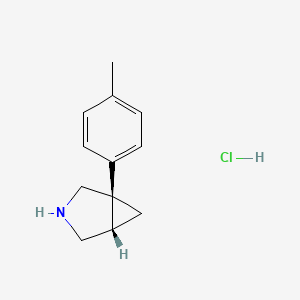

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-57-8 (Parent) | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80676242 | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Bicifadine Hydrochloride | |

CAS RN |

66504-75-4, 66504-82-3 | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE6G20P68T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of (+)-Bicifadine Hydrochloride existing in different polymorphic forms?

A1: Polymorphism, the ability of a solid material to exist in more than one crystal structure, significantly impacts a drug's physicochemical properties. These differences can influence crucial factors like solubility, dissolution rate, stability, and ultimately, bioavailability. [, ] In the case of (+)-Bicifadine Hydrochloride, two distinct polymorphic forms have been identified and characterized using techniques like X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and differential scanning calorimetry. [] Understanding these polymorphic forms is critical during drug development to ensure consistent therapeutic efficacy.

Q2: Are there reliable analytical methods for differentiating and quantifying the polymorphic forms of (+)-Bicifadine Hydrochloride?

A3: Yes, researchers have successfully developed and validated analytical methods for distinguishing and quantifying the different polymorphic forms of (+)-Bicifadine Hydrochloride. [] These methods include XRPD, ATR-IR, and ATR-NIR spectroscopy, coupled with chemometric tools like PLS (Partial Least Squares) regression analysis. [] Among these, ATR-NIR spectroscopy has shown superior accuracy in quantifying the polymorphic forms, highlighting its potential for quality control in pharmaceutical manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。